2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one
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Overview
Description
2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one is a benzothiazine.
Scientific Research Applications
Photochemical Synthesis
Research by Ueno et al. (1981) focused on the photochemical synthesis of 4-acyl-1,2-dimethyl-3H-phenothiazin-3-ones, prepared through the reaction of 1,2-dimethyl-3H-phenothiazin-3-one with aldehydes. This study highlights the compound's utility in synthesizing new compounds with potential applications in chemical synthesis and material science (Ueno et al., 1981).
Molecular Design and Pharmacological Evaluation
Grol et al. (1982) conducted a study on the synthesis and pharmacological evaluation of phenothiazine analogues. This research explored the molecular structure and pharmacological properties of these compounds, which can have implications in the field of drug design and neurochemical research (Grol et al., 1982).
Mechanofluorochromic Properties
Xing and Jia (2021) investigated phenothiazine-based boron difluoride complexes, demonstrating their reversible mechanofluorochromic properties. These properties are significant for developing new materials with potential applications in sensors and display technologies (Xing & Jia, 2021).
Computational and Spectroscopic Analysis
Minitha et al. (2011) conducted a study involving FT-IR, FT-Raman, and computational analysis of 1H-2,2-dimethyl-3H-phenothiazin-4[10H]-one. This research provides insights into the vibrational properties and molecular structure of the compound, which is crucial for understanding its chemical behavior and potential applications in material science (Minitha et al., 2011).
Synthesis Techniques
Dabholkar and Ansari (2010) explored ultrasound-accelerated synthesis techniques involving phenothiazin-4-one derivatives. Such research is fundamental in developing more efficient and eco-friendly synthesis methods in chemical manufacturing (Dabholkar & Ansari, 2010).
Electrochemical Applications
Sarvestani and Ahmadi (2018) evaluated the performance of 2,3-dihydro-1H-phenothiazine-4(5aH)-one as an ionophore in cation selective electrodes. This study is crucial for the development of selective sensors and electrochemical devices (Sarvestani & Ahmadi, 2018).
properties
Product Name |
2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one |
InChI |
InChI=1S/C14H15NOS/c1-14(2)7-10-13(11(16)8-14)17-12-6-4-3-5-9(12)15-10/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
OADPHFIKCARYPP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=CC=CC=C3SC2C(=O)C1)C |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3SC2C(=O)C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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